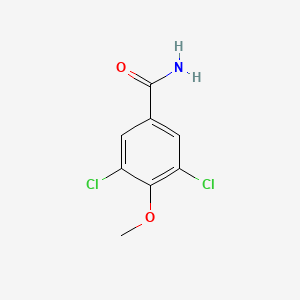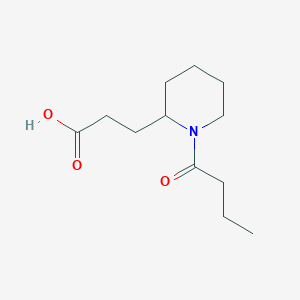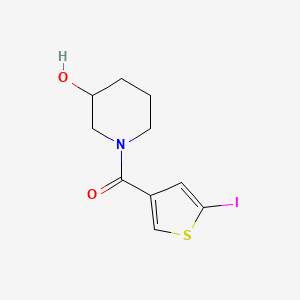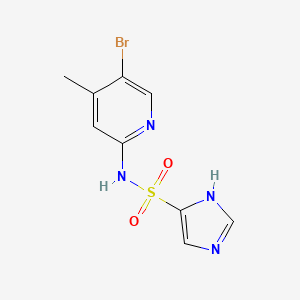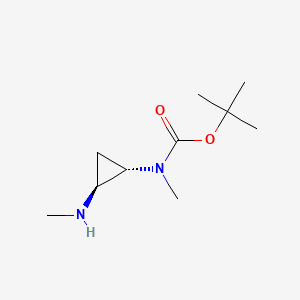
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate is a compound that features a tert-butyl group, a methylamino group, and a cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
化学反応の分析
Types of Reactions
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or cyclopropyl moieties.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate has several scientific research applications:
Biology: Investigated for its potential role in biocatalytic processes due to its unique reactivity pattern.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of stable carbamate linkages, which can modulate the activity of enzymes and other proteins. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar synthetic applications.
tert-Butyl esters: Compounds with similar reactivity patterns and applications in organic synthesis.
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of organic light-emitting diodes (OLEDs).
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclopropyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(5)8-6-7(8)11-4/h7-8,11H,6H2,1-5H3/t7-,8-/m0/s1 |
InChIキー |
FKUGJWUJHJIZRU-YUMQZZPRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1C[C@@H]1NC |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1CC1NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)
![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)
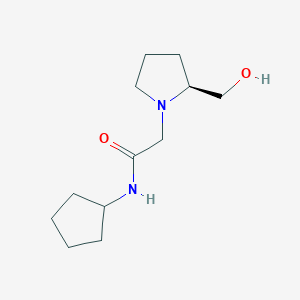


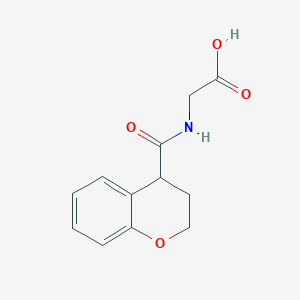
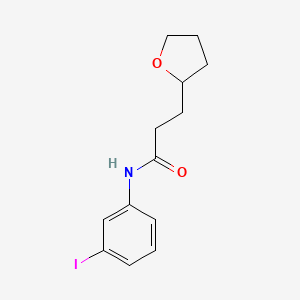
![(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14902968.png)

